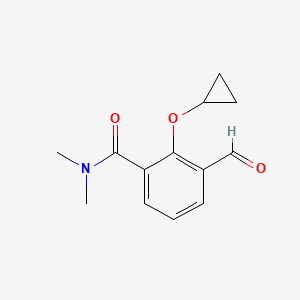
2-Cyclopropoxy-3-formyl-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-3-formyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.266 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropoxy-3-formyl-N,N-dimethylbenzamide typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-cyclopropoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal under acidic conditions to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Cyclopropoxy-3-formyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyclopropoxy group.
Scientific Research Applications
2-Cyclopropoxy-3-formyl-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-formyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropoxy group may also interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Cyclopropoxy-3-formyl-N,N-dimethylbenzamide can be compared to other similar compounds, such as:
3-Cyclopropoxy-2-formyl-N,N-dimethylbenzamide: This compound has a similar structure but with the positions of the formyl and cyclopropoxy groups reversed.
2-Cyclopropoxy-4-formyl-N,N-dimethylbenzamide: This compound has the formyl group at the 4-position instead of the 3-position.
2-Cyclopropoxy-3-formyl-N,N-diethylbenzamide: This compound has diethyl groups instead of dimethyl groups on the amide nitrogen.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-formyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H15NO3/c1-14(2)13(16)11-5-3-4-9(8-15)12(11)17-10-6-7-10/h3-5,8,10H,6-7H2,1-2H3 |
InChI Key |
SOTQRIKUGIWKGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1OC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















